10-(10-(Naphthalen-1-yl)anthracen-9-yl)naphtho[2,1-b]benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(10-(Naphthalen-1-yl)anthracen-9-yl)naphtho[2,1-b]benzofuran is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes naphthalene, anthracene, and benzofuran moieties
Preparation Methods
The synthesis of 10-(10-(Naphthalen-1-yl)anthracen-9-yl)naphtho[2,1-b]benzofuran typically involves multi-step organic reactions. One common method includes the use of Suzuki coupling reactions, where boronic acids and halides are coupled in the presence of a palladium catalyst . The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the desired product yield . Industrial production methods may involve scaling up these reactions with optimized conditions to achieve higher efficiency and purity.
Chemical Reactions Analysis
10-(10-(Naphthalen-1-yl)anthracen-9-yl)naphtho[2,1-b]benzofuran undergoes various chemical reactions, including:
Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
10-(10-(Naphthalen-1-yl)anthracen-9-yl)naphtho[2,1-b]benzofuran has several scientific research applications:
Mechanism of Action
The mechanism of action of 10-(10-(Naphthalen-1-yl)anthracen-9-yl)naphtho[2,1-b]benzofuran involves its interaction with molecular targets through π-π stacking and other non-covalent interactions . These interactions can influence the electronic properties of the compound, making it effective in applications like OLEDs. The pathways involved include electron transport and energy transfer processes, which are crucial for its function in optoelectronic devices .
Comparison with Similar Compounds
Similar compounds to 10-(10-(Naphthalen-1-yl)anthracen-9-yl)naphtho[2,1-b]benzofuran include:
9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene: This compound shares structural similarities but differs in the position of the naphthalene units.
1-(4-(10-(Naphthalen-1-yl)anthracen-9-yl)phenyl)dibenzo[b,d]furan: This compound includes a phenyl group, adding to its structural complexity.
2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan: Another similar compound with phenyl groups, contributing to its unique properties.
The uniqueness of this compound lies in its specific arrangement of naphthalene, anthracene, and benzofuran units, which imparts distinct electronic and optical properties .
Properties
Molecular Formula |
C40H24O |
---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
10-(10-naphthalen-1-ylanthracen-9-yl)naphtho[2,1-b][1]benzofuran |
InChI |
InChI=1S/C40H24O/c1-3-13-28-25(10-1)12-9-19-30(28)39-33-17-7-5-15-31(33)38(32-16-6-8-18-34(32)39)27-21-22-36-35(24-27)40-29-14-4-2-11-26(29)20-23-37(40)41-36/h1-24H |
InChI Key |
PSXBUHDSFZDBKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC7=C(C=C6)OC8=C7C9=CC=CC=C9C=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.